![molecular formula C8H7F2NO B2857564 2-(2,6-Difluorophenyl)acetamide CAS No. 1006608-67-8](/img/structure/B2857564.png)
2-(2,6-Difluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Difluorophenyl)acetamide is a chemical compound with the molecular formula C8H7F2NO . It has a molecular weight of 171.15 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 2-(2,6-Difluorophenyl)acetamide is 1S/C8H7F2NO/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2,(H2,11,12) . This indicates the presence of 8 carbon atoms, 7 hydrogen atoms, 2 fluorine atoms, and 1 nitrogen atom in the molecule .Scientific Research Applications
Medicinal Chemistry: DPP-4 Inhibitors
2-(2,6-Difluorophenyl)acetamide: plays a significant role in the synthesis of Dipeptidyl peptidase-4 (DPP-4) inhibitors , commonly known as Gliptins . These inhibitors are a newer approach to treating disorders such as coronary heart disease, heart failure, stroke, and particularly Diabetes mellitus (DM). Gliptins have shown promise as they can be taken in monotherapy or in conjunction with other hypoglycemic agents .
Synthesis of Intermediates
This compound is also an important intermediate in the synthesis of various pharmacologically active molecules. For instance, it can be used to prepare 2-(2,5-difluorophenyl)-3-nitro-3,4-dihydro-2H-pyran , which is a key intermediate for further chemical transformations .
Photodimerization Studies
In the field of photochemistry, 2-(2,6-Difluorophenyl)acetamide derivatives have been studied for their photodimerization properties. This process is significant for understanding the behavior of certain compounds under light exposure and has implications in the development of photo-responsive materials .
Development of Therapeutic Agents
The derivatives of 2-(2,6-Difluorophenyl)acetamide have been investigated for their potential as therapeutic agents. Research into phenoxy acetamide derivatives, which include this compound, has shown promise in the design of new drugs with improved safety and efficacy .
Computational Chemistry Applications
In computational chemistry, 2-(2,6-Difluorophenyl)acetamide and its derivatives are used to study drug interactions at the molecular level. This helps in predicting the biological effects of new pharmaceutical compounds and in the optimization of existing drugs .
Chemical Diversity Exploration
The chemical diversity of 2-(2,6-Difluorophenyl)acetamide is explored to understand its pharmacologically interesting properties. This includes studying its molecular framework and the impact of different functional groups on its biological activity .
Industrial Organic Chemistry
This compound is also relevant in industrial organic chemistry, where it is used in the synthesis of various pharmaceutical substances. Its role in the composition and chemical synthesis of biologically active drugs is crucial for the pharmaceutical industry .
Pain Modulation Research
Lastly, derivatives of 2-(2,6-Difluorophenyl)acetamide are involved in research related to pain modulation. This is due to their interaction with opioid peptides, which are engaged in the body’s natural pain management system .
Safety and Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and its hazard statements include H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
2-(2,6-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKLINATNSGZGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CC(=O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Difluorophenyl)acetamide | |
CAS RN |
1006608-67-8 |
Source
|
Record name | 2-(2,6-difluorophenyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.